N-(4-Nitro-benzyl)-formamide
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Overview
Description
N-(4-Nitro-benzyl)-formamide is an organic compound characterized by the presence of a formamide group attached to a benzyl ring substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitro-benzyl)-formamide typically involves the reaction of 4-nitrobenzylamine with formic acid or formic acid derivatives. One common method is the direct formylation of 4-nitrobenzylamine using formic acid or formic anhydride under mild conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to facilitate large-scale synthesis.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The formamide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Reduction: N-(4-Amino-benzyl)-formamide.
Substitution: Various substituted benzyl formamides depending on the nucleophile used.
Oxidation: 4-Nitrobenzoic acid.
Scientific Research Applications
N-(4-Nitro-benzyl)-formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Nitro-benzyl)-formamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The formamide group can also participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
N-(4-Nitro-benzyl)-acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(4-Nitro-benzyl)-amine: Lacks the formamide group, making it less polar.
4-Nitrobenzaldehyde: Contains an aldehyde group instead of a formamide group.
Uniqueness: N-(4-Nitro-benzyl)-formamide is unique due to the presence of both the nitro and formamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-9-5-7-1-3-8(4-2-7)10(12)13/h1-4,6H,5H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCZDNIUWWLVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453389 |
Source
|
Record name | N-(4-NITRO-BENZYL)-FORMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132387-93-0 |
Source
|
Record name | N-(4-NITRO-BENZYL)-FORMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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